2-Bromo-6-cyclobutoxy-3,4-difluoroaniline
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Overview
Description
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is an organic compound with the molecular formula C10H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and cyclobutoxy groups attached to an aniline core.
Preparation Methods
The synthesis of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline typically involves multiple steps. One common method includes the bromination of 3,4-difluoroaniline followed by the introduction of the cyclobutoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts, resulting in the removal of the bromine atom.
Scientific Research Applications
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The cyclobutoxy group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
2-Bromo-6-cyclobutoxy-3,4-difluoroaniline can be compared with other similar compounds such as:
2-Bromo-4,6-difluoroaniline: Lacks the cyclobutoxy group, making it less sterically hindered and potentially less selective in its interactions.
4-Bromo-2,6-difluoroaniline: Has a different substitution pattern, which can affect its reactivity and applications.
2,6-Dibromo-4-fluoroaniline: Contains an additional bromine atom, which can significantly alter its chemical properties and reactivity.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C10H10BrF2NO |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-bromo-6-cyclobutyloxy-3,4-difluoroaniline |
InChI |
InChI=1S/C10H10BrF2NO/c11-8-9(13)6(12)4-7(10(8)14)15-5-2-1-3-5/h4-5H,1-3,14H2 |
InChI Key |
IQVITMLWLHGMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C(=C2N)Br)F)F |
Origin of Product |
United States |
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